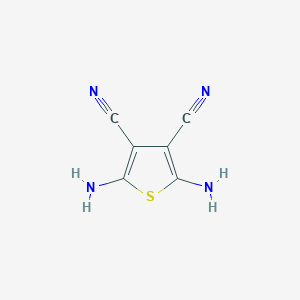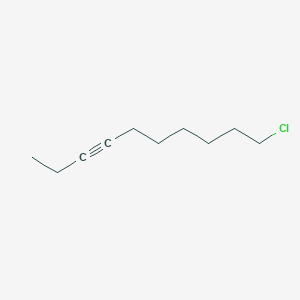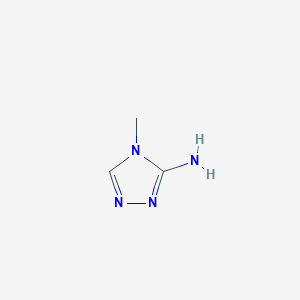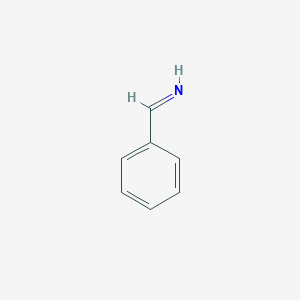
2(1H)-Chinoxalinon, 7-Fluor-3,4-dihydro-
Übersicht
Beschreibung
2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- (hereafter referred to as 7-FQX) is a chemical compound that has been studied for its potential medicinal applications. It is a member of the quinoxalinone family, which is a class of heterocyclic compounds with a unique chemical structure. 7-FQX has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential to treat a variety of diseases, including diabetes, Alzheimer’s disease, and Parkinson’s disease.
Wissenschaftliche Forschungsanwendungen
Antikrebs- & Antiproliferative Aktivität
Chinoxalinderivate wurden wegen ihres Potenzials in der Krebsbehandlung aufgrund ihrer antiproliferativen Eigenschaften untersucht. Sie können mit verschiedenen zellulären Zielstrukturen interagieren und das Wachstum und die Proliferation von Krebszellen stören. Die spezifische Verbindung 7-Fluor-3,4-dihydro-1H-chinoxalin-2-on könnte an der Synthese neuer Medikamente beteiligt sein, die das Tumorwachstum hemmen oder die Wirksamkeit bestehender Chemotherapeutika verbessern können .
Antimikrobielle Aktivität
Diese Verbindungen zeigen eine signifikante antimikrobielle Aktivität, was sie wertvoll für die Entwicklung neuer Antibiotika macht. Sie können gegen eine Reihe von Bakterien und Pilzen wirksam sein, was angesichts der zunehmenden Besorgnis über Antibiotikaresistenz von entscheidender Bedeutung ist. Die Forschung zu den antimikrobiellen Eigenschaften von 7-Fluor-3,4-dihydro-1H-chinoxalin-2-on könnte zur Entdeckung neuer Behandlungen für Infektionskrankheiten führen .
Anti-konvulsive Aktivität
Chinoxalinderivate sind auch für ihre antikonvulsiven Wirkungen bekannt. Sie können Neurotransmittersysteme im Gehirn modulieren, was zur Kontrolle von Krampfanfällen beitragen kann. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antiepileptika. Die spezifischen Auswirkungen von 7-Fluor-3,4-dihydro-1H-chinoxalin-2-on auf die Krampfanfalltätigkeit wären ein interessantes Gebiet für weitere Forschung .
Anti-Tuberkulose-Aktivität
Angesichts der globalen Gesundheitsherausforderung, die von Tuberkulose gestellt wird, besteht Bedarf an neuen therapeutischen Wirkstoffen. Chinoxalinderivate haben sich auch in diesem Bereich als vielversprechend erwiesen. Sie können das Wachstum von Mycobacterium tuberculosis hemmen und könnten zur Entwicklung neuer Anti-Tuberkulose-Medikamente eingesetzt werden. Die Rolle von 7-Fluor-3,4-dihydro-1H-chinoxalin-2-on in dieser Anwendung ist es wert, weiter untersucht zu werden .
Anti-Malaria-Aktivität
Malaria ist nach wie vor eine Haupttodesursache in vielen Teilen der Welt. Chinoxalinderivate wurden auf ihr Potenzial zur Behandlung von Malaria untersucht. Sie können den Lebenszyklus des Malariaparasiten stören und so einen möglichen neuen Weg zur Behandlung bieten. Die Forschung zu den antimalariellen Fähigkeiten von 7-Fluor-3,4-dihydro-1H-chinoxalin-2-on könnte zu diesem Gebiet beitragen .
Anti-entzündliche Aktivität
Die entzündungshemmenden Eigenschaften von Chinoxalinderivaten machen sie zu Kandidaten für die Behandlung chronisch-entzündlicher Erkrankungen. Sie können entzündliche Signalwege modulieren und Gewebeschäden reduzieren. Die Untersuchung, wie 7-Fluor-3,4-dihydro-1H-chinoxalin-2-on Entzündungen beeinflusst, könnte zu neuen Therapien für Erkrankungen wie Arthritis führen .
Wirkmechanismus
Target of Action
The compound 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one is a broad-spectrum herbicide . It is also known as flumioxazin . The primary target of this compound is the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in the synthesis of chlorophyll .
Mode of Action
Flumioxazin acts by inhibiting the activity of PPO . This inhibition disrupts the synthesis of chlorophyll, which is essential for photosynthesis in plants . As a result, the plant cannot produce the energy it needs to grow and survive, leading to its death .
Biochemical Pathways
The inhibition of PPO by flumioxazin affects the heme and chlorophyll biosynthesis pathways . The disruption of these pathways leads to the accumulation of protoporphyrin IX, a photosensitizer . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to irreversible damage to the cell membrane .
Pharmacokinetics
Flumioxazin has a low aqueous solubility and is relatively volatile . Based on its chemical properties, the risk of leaching to groundwater is low . It has a low mammalian toxicity but a high risk of bioconcentration .
Result of Action
The action of flumioxazin results in the wilting, necrosis, and chlorosis of plants within 24 hours of application . It controls annual and biennial broadleaf weeds and grasses . The product has residual activity lasting up to 100 days depending on conditions .
Action Environment
The activity of flumioxazin is light and oxygen-dependent . Treatment of soil with flumioxazin will cause susceptible emerging plants to turn necrotic and die shortly after exposure to sunlight . It is highly toxic to algae and aquatic plants, moderately toxic to earthworms, honeybees, fish, and aquatic invertebrates . Flumioxazin presents less risk to birds .
Eigenschaften
IUPAC Name |
7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVHWJQPKMVYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66367-11-1 | |
| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

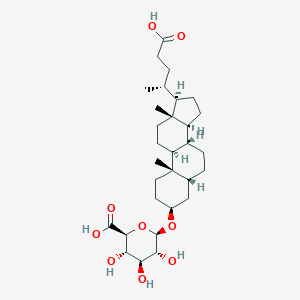
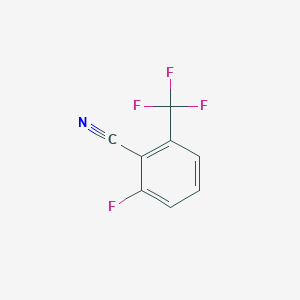



![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)

